N-Acetyl-Neuraminic Acid

Description

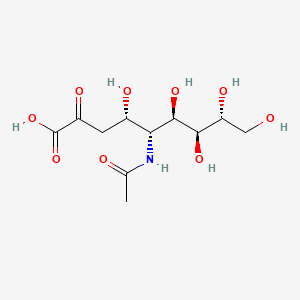

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of Sialic Acid: A Technical History of N-Acetyl-Neuraminic Acid's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-neuraminic acid (Neu5Ac), the most common member of the sialic acid family, stands as a cornerstone in our understanding of glycobiology. Its discovery and the subsequent elucidation of its structure and biosynthesis were pivotal moments in biochemistry, revealing a new class of acidic sugars with profound implications for cell biology, immunology, and disease. This technical guide delves into the historical journey of Neu5Ac's discovery, providing a detailed account of the key experiments, the brilliant minds behind them, and the evolution of our knowledge of this fundamental molecule.

The Pioneering Isolations: Unveiling a New Class of Sugars

The story of N-acetylneuraminic acid begins not with a single discovery, but with parallel investigations in the 1930s and 1940s that converged on the same novel carbohydrate. Two key figures, Gunnar Blix in Sweden and Ernst Klenk in Germany, independently isolated what would later be recognized as the same fundamental substance from distinct biological sources.

Gunnar Blix and the "Sialic Acid" from Salivary Mucin

In 1936, the Swedish biochemist Gunnar Blix, while studying the carbohydrate components of bovine submaxillary mucin, isolated a crystalline substance with acidic properties.[1] He named this new compound "sialic acid," derived from the Greek word "sialon" for saliva. Blix's initial work laid the foundation for recognizing this new family of sugars.

Ernst Klenk and "Neuraminic Acid" from the Brain

Almost simultaneously, in 1941, the German physiological chemist Ernst Klenk was investigating the composition of glycolipids in the brain.[2] He isolated a similar acidic, nitrogen-containing sugar which he termed "neuraminic acid," reflecting its neural origin.[2] It would take over a decade of further research by multiple groups to establish that Blix's sialic acid and Klenk's neuraminic acid were, in fact, closely related, with N-acetylneuraminic acid being the principal form.

Elucidating the Structure and Paving the Way for Synthesis

The initial isolations sparked a flurry of research aimed at determining the precise chemical structure of these new acidic sugars. This endeavor was complicated by the lability of the molecules and the presence of various derivatives in natural sources.

The Role of Alfred Gottschalk and the Influenza Virus

A significant breakthrough came from the work of Alfred Gottschalk, who was investigating the interaction between the influenza virus and red blood cells. He discovered that the virus possessed an enzyme, which he termed "neuraminidase," that could cleave the terminal sialic acid residues from cell surface glycoproteins, thereby destroying the viral receptor sites.[3] This enzymatic activity provided a powerful tool for studying the linkage of sialic acids and contributed significantly to the structural elucidation of N-acetylneuraminic acid. Gottschalk's meticulous work, combining enzymatic and chemical degradation studies, was instrumental in proposing the correct nine-carbon backbone structure of N-acetylneuraminic acid.

The Dawn of Synthesis: From Chemical to Enzymatic Routes

With the structure of Neu5Ac established, the next logical step was its chemical synthesis, a feat that would not only confirm the proposed structure but also open up avenues for producing this important molecule for further research.

The First Chemical Synthesis

In 1957, John Cornforth, in collaboration with M.E. Daines and Alfred Gottschalk, achieved the first total chemical synthesis of N-acetylneuraminic acid.[4] Their landmark achievement provided unequivocal proof of its structure and laid the groundwork for the synthesis of various sialic acid analogs.

The Emergence of Enzymatic Synthesis

The development of enzymatic methods for Neu5Ac synthesis offered a more efficient and stereospecific alternative to chemical synthesis. This approach leverages the cell's own machinery for producing this complex sugar. Key to this was the identification and characterization of the enzymes involved in the sialic acid biosynthetic pathway.

Unraveling the Biosynthetic Pathway: The Contributions of Roseman and Warren

The intricate enzymatic pathway for the biosynthesis of N-acetylneuraminic acid was largely elucidated through the pioneering work of Saul Roseman, Leonard Warren, and their colleagues in the late 1950s and early 1960s.[5][6][7] They meticulously dissected the series of enzymatic reactions that convert simple sugar precursors into the activated form of sialic acid, CMP-N-acetylneuraminic acid, which is the donor substrate for sialyltransferases.

Quantitative Data from Early Studies

The early investigations into N-acetylneuraminic acid provided the first quantitative estimates of its abundance in various biological materials. These initial findings highlighted the high concentrations of sialic acids in specific tissues, hinting at their specialized functions.

| Biological Source | Researcher(s) | Year | Reported Sialic Acid Content |

| Bovine Submaxillary Mucin | Gunnar Blix | 1936 | Not explicitly quantified in the initial discovery paper, but later work showed it to be a major component. |

| Brain Gangliosides | Ernst Klenk | 1942 | Reported as a significant component of a new class of sugar-containing brain lipids. |

| Human Brain (Gray Matter) | Klenk E. | 1942 | Gangliosides, rich in neuraminic acid, were found to be abundant. |

| Adult Human Brain | Kracun I et al. | 1984 | 2 and 14 µg lipid-bound sialic acid/mg protein.[8] |

| Human Brain (25-year-old) | Senn H J et al. | - | 1070 µg/g wet weight of lipid-bound sialic acid.[8] |

| Human Brain (85-year-old) | Senn H J et al. | - | 380 µg/g wet weight of lipid-bound sialic acid.[8] |

Key Experimental Protocols

This section provides a detailed look at the methodologies employed in the foundational discoveries of N-acetylneuraminic acid.

Isolation of "Sialic Acid" from Bovine Submaxillary Mucin (Adapted from Blix, 1936)

Objective: To isolate the acidic carbohydrate component from bovine submaxillary mucin.

Methodology:

-

Mucin Preparation: Bovine submaxillary glands were minced and extracted with water. The mucin was precipitated from the aqueous extract by the addition of acetic acid. The precipitate was then redissolved in a dilute alkali solution and reprecipitated with acetic acid multiple times to purify the mucin.

-

Crystallization: The hydrolysate was then processed to crystallize the acidic sugar. This likely involved neutralization, concentration, and the addition of organic solvents to induce crystallization. The exact crystallization procedure from the original paper is not detailed in the available search results.

Isolation of "Neuraminic Acid" from Brain Gangliosides (Adapted from Klenk, 1942)

Objective: To isolate the carbohydrate moiety from a new class of glycolipids in the brain.

Methodology:

-

Lipid Extraction: Brain tissue (gray matter) was extracted with a series of organic solvents, typically chloroform (B151607) and methanol, to isolate the total lipid fraction.

-

Ganglioside Precipitation: The crude lipid extract was then treated with acetone (B3395972) to precipitate the more polar glycolipids, which included the gangliosides.

-

Acid Hydrolysis: The precipitated gangliosides were subjected to acid hydrolysis to cleave the glycosidic linkages and release the constituent monosaccharides, including the acidic sugar.

-

Purification: The hydrolysate was then fractionated to isolate the "neuraminic acid." Early methods would have relied on techniques like precipitation and crystallization.

Chemical Synthesis of N-Acetylneuraminic Acid (Adapted from Cornforth, Daines, and Gottschalk, 1957)

Objective: To achieve the total chemical synthesis of N-acetylneuraminic acid.

Methodology: While the detailed step-by-step synthesis is complex and beyond the scope of this summary, the general approach involved:

-

Starting Materials: The synthesis started from simpler, readily available precursors.

-

Key Reactions: The synthesis involved a series of organic reactions to build the nine-carbon backbone and introduce the necessary functional groups (carboxyl, N-acetyl, and hydroxyl groups) with the correct stereochemistry.

-

Purification and Characterization: Each intermediate and the final product were rigorously purified and characterized to confirm their structure and stereochemistry, ultimately matching the properties of the naturally occurring N-acetylneuraminic acid.[4]

Enzymatic Synthesis of N-Acetylneuraminic Acid

Objective: To synthesize Neu5Ac using isolated enzymes.

Methodology:

-

Enzyme Preparation: The key enzymes, N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL), were purified from microbial sources.

-

Reaction Mixture: A typical reaction mixture would contain:

-

N-acetyl-D-glucosamine (GlcNAc) as the starting substrate.

-

ATP (as a cofactor for some epimerases).

-

Purified AGE and NAL.

-

A suitable buffer to maintain optimal pH.

-

-

Incubation: The reaction mixture was incubated at an optimal temperature to allow the coupled enzymatic reactions to proceed. AGE first converts GlcNAc to N-acetyl-D-mannosamine (ManNAc), which is then condensed with pyruvate by NAL to form Neu5Ac.

-

Purification: The synthesized Neu5Ac was then purified from the reaction mixture using techniques like ion-exchange chromatography.

Visualizing the Biosynthetic Pathway

The biosynthesis of N-acetylneuraminic acid is a multi-step enzymatic process that occurs in the cytoplasm and nucleus of mammalian cells. The following diagram, rendered in DOT language, illustrates the key steps in this pathway.

Caption: Biosynthetic pathway of N-Acetyl-Neuraminic Acid (Neu5Ac).

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures described in this guide.

Caption: Early isolation workflows for sialic acids.

Caption: General workflows for Neu5Ac synthesis.

Conclusion

The discovery of N-acetylneuraminic acid was a landmark achievement in biochemistry, opening the door to the vast and complex world of sialobiology. The meticulous work of pioneers like Blix, Klenk, Gottschalk, Cornforth, Roseman, and Warren not only unveiled a new class of molecules but also provided the fundamental tools and knowledge to explore their diverse biological roles. From its initial isolation from natural sources to its elegant synthesis in the laboratory and the elucidation of its intricate biosynthetic pathway, the history of Neu5Ac discovery is a testament to the power of scientific inquiry and collaboration. This technical guide provides a historical and methodological foundation for researchers and professionals in the field, highlighting the key experiments that have shaped our current understanding of this essential molecule and continue to inspire new avenues of research and therapeutic development.

References

- 1. Über die Kohlenhydratgruppen des Submaxillarismucins. | Semantic Scholar [semanticscholar.org]

- 2. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. protein-cell.net [protein-cell.net]

- 6. Synthesis of N-acetylneuraminic acid and of CMP-N-acetylneuraminic acid in the rat liver cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthesis of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. altmeyers.org [altmeyers.org]

The Synthesis of N-Acetyl-Neuraminic Acid: An In-depth Technical Guide for Researchers

Abstract

N-Acetyl-Neuraminic Acid (Neu5Ac), the most abundant sialic acid in mammals, plays a pivotal role in numerous biological processes, including cell recognition, cell adhesion, and immune responses. Its significance in cellular function has made it a molecule of great interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the primary chemical and chemoenzymatic methods for the synthesis of this compound for research purposes. Detailed experimental protocols for key synthetic strategies are presented, along with a comparative analysis of their yields and efficiencies. Furthermore, this guide illustrates the core synthetic pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the synthesis processes.

Introduction

N-Acetyl-D-neuraminic acid (Neu5Ac) is a nine-carbon acidic monosaccharide that typically occupies the terminal position of glycan chains on glycoproteins and glycolipids. Its strategic location on the cell surface allows it to mediate a wide array of physiological and pathological events. The growing interest in the biological functions of Neu5Ac has fueled the demand for efficient and scalable synthetic methods to produce this complex molecule for research and therapeutic applications.

Historically, Neu5Ac was isolated from natural sources, a process that is often low-yielding and costly. Consequently, various chemical and enzymatic synthetic routes have been developed to provide access to high-purity Neu5Ac. This guide will delve into the core methodologies for Neu5Ac synthesis, with a focus on providing practical, detailed protocols for laboratory-scale production.

Synthetic Strategies for this compound

The synthesis of Neu5Ac can be broadly categorized into three main approaches:

-

Chemical Synthesis: These methods rely on traditional organic chemistry reactions to construct the Neu5Ac molecule from simpler starting materials.

-

Enzymatic Synthesis: This approach utilizes enzymes to catalyze key bond-forming reactions, offering high stereoselectivity and milder reaction conditions.

-

Chemoenzymatic Synthesis: This strategy combines the advantages of both chemical and enzymatic methods to achieve efficient and scalable production.

This guide will focus on providing detailed protocols for a prominent chemical synthesis (the Cornforth synthesis) and a widely adopted chemoenzymatic approach.

Chemical Synthesis: The Cornforth Synthesis

The synthesis of N-acetylneuraminic acid from N-acetyl-D-glucosamine and oxaloacetic acid, first reported by Cornforth and colleagues, represents a landmark in the chemical synthesis of this important molecule.

Signaling Pathway

The Cornforth synthesis involves an aldol (B89426) condensation between N-acetyl-D-mannosamine (formed in situ from N-acetyl-D-glucosamine under basic conditions) and oxaloacetic acid, followed by decarboxylation to yield this compound.

Experimental Protocol

This protocol is adapted from the original publication by Cornforth, Firth, and Gottschalk.

Materials:

-

N-Acetyl-D-glucosamine (GlcNAc)

-

Oxaloacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dowex 1 (acetate form) ion-exchange resin

-

Activated charcoal

-

Celite

-

Organic solvents: Ethanol, Methanol (B129727), Ether, Light petroleum

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve N-acetyl-D-glucosamine (e.g., 2.21 g, 10 mmol) in water (20 mL).

-

Add a solution of oxaloacetic acid (e.g., 1.32 g, 10 mmol) in water (10 mL).

-

Cool the mixture in an ice bath and adjust the pH to 11 with 1 N NaOH. The total volume should be approximately 50 mL.

-

-

Reaction:

-

Allow the solution to stand at room temperature (around 20-25 °C) for 24-48 hours. The progress of the reaction can be monitored by paper chromatography.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 N HCl.

-

Heat the solution to 80 °C for 2 hours to effect decarboxylation.

-

Cool the solution and apply it to a column of Dowex 1 (acetate form) resin.

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the N-acetylneuraminic acid with 0.5 N acetic acid.

-

Monitor the fractions for the presence of Neu5Ac using a suitable colorimetric assay (e.g., resorcinol (B1680541) assay).

-

Pool the positive fractions and lyophilize to obtain the crude product.

-

-

Crystallization:

-

Dissolve the crude product in a minimal amount of water.

-

Add methanol and then ether until turbidity persists.

-

Allow the solution to stand at 4 °C to induce crystallization.

-

Collect the crystals by filtration, wash with cold methanol/ether, and dry under vacuum.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Acetyl-D-glucosamine | |

| Key Reagent | Oxaloacetic Acid | |

| Reaction pH | 11 | |

| Reaction Temperature | 20-25 °C | |

| Reported Yield | ~20-30% |

Chemoenzymatic Synthesis

Chemoenzymatic methods have become the preferred route for large-scale and efficient synthesis of Neu5Ac due to their high selectivity and milder reaction conditions. The most common approach involves the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), followed by an aldol condensation with pyruvate (B1213749) catalyzed by N-acetyl-D-neuraminic acid aldolase (B8822740) (NAL).

Synthetic Pathway

The chemoenzymatic synthesis can be performed as a one-pot reaction using two key enzymes: N-acyl-D-glucosamine 2-epimerase (AGE) and N-acetyl-D-neuraminic acid aldolase (NAL).

Experimental Protocol

This protocol describes a typical one-pot enzymatic synthesis of Neu5Ac.

Materials:

-

N-Acetyl-D-glucosamine (GlcNAc)

-

Sodium pyruvate

-

N-acyl-D-glucosamine 2-epimerase (AGE) from a suitable source (e.g., recombinant E. coli)

-

N-acetyl-D-neuraminic acid aldolase (NAL) from a suitable source (e.g., recombinant E. coli)

-

Tris-HCl buffer

-

ATP (optional, can enhance AGE activity)

-

MgCl₂ (optional, cofactor for some enzymes)

Procedure:

-

Enzyme Preparation:

-

Express and purify AGE and NAL enzymes according to established protocols. The enzymes can also be used as crude cell lysates or immobilized on a solid support for easier recovery and reuse.

-

-

Reaction Setup:

-

In a suitable reaction vessel, prepare a solution containing:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

N-Acetyl-D-glucosamine (e.g., 100 mM)

-

Sodium pyruvate (e.g., 200 mM, a molar excess is often used to drive the equilibrium towards product formation)

-

ATP (e.g., 1-5 mM, if required for AGE activity)

-

MgCl₂ (e.g., 2-10 mM, if required)

-

-

Equilibrate the reaction mixture to the optimal temperature for the enzymes (typically 25-37 °C).

-

-

Enzymatic Reaction:

-

Add AGE and NAL to the reaction mixture. The optimal ratio of the two enzymes may need to be determined empirically.

-

Incubate the reaction with gentle agitation for 12-48 hours.

-

Monitor the formation of Neu5Ac using HPLC or a colorimetric assay.

-

-

Work-up and Purification:

-

Terminate the reaction by heating (e.g., 100 °C for 5 minutes) to denature the enzymes, followed by centrifugation to remove precipitated proteins.

-

The supernatant containing Neu5Ac can be purified by ion-exchange chromatography as described in the chemical synthesis protocol.

-

Alternatively, for some applications, the crude reaction mixture (after enzyme removal) may be used directly.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Acetyl-D-glucosamine | |

| Key Reagents | Pyruvate, AGE, NAL | |

| Reaction pH | 7.5 - 8.5 | |

| Reaction Temperature | 25 - 37 °C | |

| Reported Yield | >70% | |

| Productivity | 4.9 g L⁻¹ h⁻¹ (with spore-displayed NAL) |

Conclusion

The chemical and chemoenzymatic synthesis of this compound provides researchers with reliable methods to obtain this crucial molecule for a wide range of biological studies. While the Cornforth synthesis offers a foundational chemical approach, the chemoenzymatic route presents a more efficient, scalable, and environmentally friendly alternative, yielding high-purity Neu5Ac under mild conditions. The detailed protocols and comparative data presented in this guide are intended to equip researchers in drug development and life sciences with the necessary information to produce Neu5Ac in their own laboratories, thereby facilitating further exploration of its multifaceted roles in health and disease.

Enzymatic Synthesis of N-Acetyl-Neuraminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-Neuraminic Acid (Neu5Ac), the most abundant sialic acid in nature, plays a crucial role in various biological processes, including cell recognition, viral infection, and toxin binding.[1][2] Its significance in human health and disease has led to a growing demand for its efficient and large-scale production.[2] While traditional methods rely on extraction from natural sources or chemical synthesis, enzymatic approaches offer a more sustainable and stereospecific alternative.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis of Neu5Ac, focusing on the core protocols, quantitative data, and reaction pathways.

Core Reaction Pathway

The enzymatic synthesis of Neu5Ac predominantly utilizes a two-step cascade reaction starting from the readily available and inexpensive substrate N-acetyl-D-glucosamine (GlcNAc).[4][5] This process is considered the most cost-effective enzymatic method for industrial-scale production.[3]

The two key enzymes in this pathway are:

-

N-acyl-D-glucosamine 2-epimerase (AGE) : This enzyme catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).[4][5]

-

N-acetylneuraminate lyase (NAL) : This Class I aldolase (B8822740) catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) to produce N-acetyl-D-neuraminic acid (Neu5Ac).[1][6][7] The reaction proceeds through a Schiff base intermediate.[1][7]

The equilibrium of the NAL-catalyzed reaction favors the cleavage of Neu5Ac.[3][8] Therefore, to drive the reaction towards synthesis, an excess of pyruvate is typically used.[3][9]

Quantitative Data Summary

The efficiency of the enzymatic synthesis of Neu5Ac is influenced by several factors, including the source of the enzymes, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Neu5Ac Synthesis

| Enzyme Source(s) | Substrates | Key Reaction Conditions | Conversion Rate/Yield | Reference(s) |

| Recombinant E. coli (AGE & NAL) | GlcNAc, Pyruvate | Fed-batch reaction | 77% molar conversion (29 kg Neu5Ac from 27 kg GlcNAc) | [10] |

| Recombinant E. coli (NAL) | ManNAc, Pyruvate | Immobilized enzyme (Eupergit-C), 5-7 fold molar excess of pyruvate | High yield | [9] |

| B. subtilis spore surface display (NAL) | ManNAc, Pyruvate | 5-fold excess of pyruvate, 50°C, 16 h | 90.2% yield (54.7 g/L) | [3] |

| Recombinant human renin binding protein (rhRnBp) & E. coli sialic acid aldolase | GlcNAc, Pyruvate | 10-fold excess of pyruvate | ~80% conversion yield | [4] |

| Multi-enzyme cascade (chitin-degrading enzymes, AGE, NAL) | Colloidal chitin (B13524), Pyruvate | 37°C, pH 7.5, 12 h | - | [5] |

| Engineered E. coli (overexpressing NeuC and NeuB) | Glycerol | Fed-batch cultivation | 46.92 g/L titer |

Table 2: Kinetic and Stability Properties of Key Enzymes

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference(s) |

| N-acetylneuraminate lyase (NAL/NanA) | E. coli | ~7.7 | Thermostable up to 60°C | Stable between pH 6.0 to 9.0 | [11] |

| N-acetylneuraminate lyase (NAL/NanA) | Pasteurella multocida P-1059 | Broad range (6.0-9.0) | - | Higher expression level and broader substrate tolerance than E. coli NAL | [8] |

| CMP-Neu5Ac synthetase | E. coli K1 | 9.0-10.0 (with Mg²⁺), ~7.5 (with Mn²⁺) | - | Apparent Km for CTP: 0.31 mM, for NeuAc: 4 mM | [11] |

| Neu5Ac-9-phosphate synthase | Rat liver | - | - | Km for N-acetylmannosamine-6-phosphate: 35 µM, for phosphoenolpyruvate: 100 µM | [12] |

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of Neu5Ac based on common methodologies. Researchers should optimize these protocols for their specific enzymes and desired scale.

Protocol 1: One-Pot Synthesis of Neu5Ac from GlcNAc and Pyruvate

This protocol describes a coupled reaction where the epimerization of GlcNAc and the aldol condensation occur simultaneously in a single reaction vessel.[4]

Materials:

-

N-acyl-D-glucosamine 2-epimerase (AGE)

-

N-acetylneuraminate lyase (NAL)

-

N-acetyl-D-glucosamine (GlcNAc)

-

Sodium pyruvate

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

ATP (e.g., 2.5 mM)

-

MgCl₂ (e.g., 2 mM)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, GlcNAc, an excess of sodium pyruvate (e.g., 5 to 10-fold molar excess relative to GlcNAc), ATP, and MgCl₂.[4][5]

-

Add AGE and NAL to the reaction mixture. The optimal ratio of the two enzymes may need to be determined empirically.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a specified duration (e.g., 12-24 hours).[5]

-

Monitor the progress of the reaction by measuring the concentration of Neu5Ac using a suitable analytical method, such as HPLC.[5][11]

-

Terminate the reaction by boiling the mixture for a short period (e.g., 5 minutes) to denature the enzymes.[5]

-

Centrifuge the reaction mixture to remove the denatured enzymes and any precipitates.

-

Proceed with the purification of Neu5Ac from the supernatant.

Protocol 2: Purification of Neu5Ac

Purification strategies often involve ion-exchange chromatography to separate the negatively charged Neu5Ac from the unreacted neutral sugars and excess pyruvate.

Materials:

-

Supernatant from the enzymatic reaction

-

Anion-exchange resin

-

Bisulfite solution (for pyruvate removal, if necessary)[9]

-

Elution buffer (e.g., a gradient of formic acid or another suitable buffer)

Procedure:

-

If a large excess of pyruvate was used, it can be removed by complexation with bisulfite.[9]

-

Load the supernatant onto a pre-equilibrated anion-exchange column.

-

Wash the column with deionized water or a low-concentration buffer to remove unbound materials like GlcNAc and ManNAc.

-

Elute the bound Neu5Ac using an appropriate elution buffer, often a pH or salt gradient.

-

Collect the fractions containing Neu5Ac, which can be identified by analytical methods.

-

The product can be further purified and isolated by crystallization.[9]

Signaling Pathways and Experimental Workflows

The enzymatic synthesis of Neu5Ac can be visualized as a streamlined workflow. The following diagram, generated using the DOT language, illustrates the one-pot, two-enzyme cascade reaction.

Caption: One-pot enzymatic synthesis of Neu5Ac workflow.

Conclusion

The enzymatic synthesis of this compound offers a highly efficient, specific, and scalable alternative to traditional methods. By leveraging enzymes like N-acyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase, researchers can produce high yields of Neu5Ac from affordable starting materials. The protocols and data presented in this guide provide a solid foundation for the implementation and optimization of this valuable biotransformation in research and industrial settings. Further advancements in enzyme engineering and process optimization are expected to continue to enhance the economic viability of this green-chemistry approach.

References

- 1. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of N-Acetyl-d-Neuraminic Acid by Use of an Efficient Spore Surface Display System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reaction mechanism of N-acetylneuraminic acid lyase revealed by a combination of crystallography, QM/MM simulation, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient process for production of N-acetylneuraminic acid using N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple and large-scale production of N-acetylneuraminic acid from N-acetyl-D-glucosamine and pyruvate using N-acyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of the Neural Network: An In-depth Technical Guide to the Biological Role of N-Acetyl-Neuraminic Acid in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-Neuraminic Acid (Neu5Ac), the most prevalent form of sialic acid in the human brain, is a critical modulator of neural architecture and function.[1][2] Far from being a mere structural component, Neu5Ac, as the terminal monosaccharide on a vast array of glycoconjugates, actively participates in the intricate signaling cascades that govern brain development, synaptic plasticity, and neuronal communication. Its presence on two major classes of sialoglycans in the brain—gangliosides and polysialic acid (PSA) attached to the Neural Cell Adhesion Molecule (NCAM)—underscores its multifaceted role in both health and disease.[1] This technical guide provides a comprehensive overview of the biological functions of Neu5Ac in the brain, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Quantitative Distribution of this compound in the Brain

The concentration and distribution of Neu5Ac in the brain are tightly regulated and exhibit significant regional and age-related variations. The majority of Neu5Ac in the brain is found on gangliosides, which are particularly enriched in the neuronal membranes of gray matter.[3]

Table 1: Concentration of Ganglioside-Bound Sialic Acid in Human Brain Regions

| Brain Region | Sialic Acid Concentration (µg/g fresh tissue) | Reference |

| Cerebellar Gray Matter | ~3 times higher than white matter | [3] |

| Cerebral Cortex (Gray Matter) | Higher than white matter | [3] |

Table 2: Age-Related Changes in Ganglioside-Bound Sialic Acid in the Human Brain

| Age (Years) | Sialic Acid Concentration (µg/g fresh tissue) | Reference |

| 25 | 1070 | [4] |

| 85 | 380 | [4] |

These quantitative differences highlight the dynamic nature of sialylation in the brain and suggest a crucial role for Neu5Ac in developmental processes and the maintenance of neural circuits throughout life.

Core Biological Functions and Signaling Pathways

Neu5Ac's influence on brain function is primarily mediated through its incorporation into gangliosides and polysialic acid (PSA).

Ganglioside-Mediated Signaling

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of neuronal membranes and are concentrated in lipid rafts.[5] Within these microdomains, they modulate the activity of various signaling proteins, including receptor tyrosine kinases (RTKs) like the Tropomyosin receptor kinase (Trk) family, which are crucial for neuronal survival and differentiation.[5][6]

Gangliosides can influence Trk receptor signaling through several mechanisms, including direct interaction with the receptor or by modulating the release of neurotrophins.[4][5] For example, the ganglioside GM1 has been shown to induce the autophosphorylation of TrkC receptors, a key step in their activation, by promoting the release of neurotrophin-3 (NT-3).[4]

Polysialic Acid (PSA)-NCAM Signaling

Polysialic acid is a large, negatively charged glycan polymer that is primarily attached to the Neural Cell Adhesion Molecule (NCAM).[7] The presence of PSA on NCAM modulates cell-cell adhesion and is crucial for processes requiring neural plasticity, such as neuronal migration, axon guidance, and synaptogenesis.[1][7] PSA-NCAM can act as a ligand for other receptors, such as the Fibroblast Growth Factor Receptor (FGFR), to initiate intracellular signaling cascades.[8][9] The interaction between PSA-NCAM and FGFR1 can lead to the activation of the MAPK/ERK pathway, which is important for cell migration and differentiation.[8][10]

Role in Microglial Function via Siglec-3 (CD33)

In the brain's resident immune cells, the microglia, Neu5Ac plays a crucial role in regulating their function through interaction with Sialic acid-binding immunoglobulin-type lectins (Siglecs). CD33 (Siglec-3) is an inhibitory receptor on microglia that binds to sialic acid.[11] This interaction is implicated in neuroinflammation and the pathogenesis of Alzheimer's disease. The binding of sialoglycans to CD33 can lead to the recruitment of phosphatases like SHP-1 and SHP-2, which in turn can inhibit downstream signaling pathways involved in microglial activation and phagocytosis.[12]

Experimental Protocols

Quantification of this compound by DMB-HPLC

This method is based on the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation and quantification using high-performance liquid chromatography (HPLC) with fluorescence detection.[13][14]

a. Sample Preparation (from Brain Tissue):

-

Homogenize brain tissue in water.

-

Release sialic acids from glycoconjugates by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).

-

Centrifuge to pellet debris and collect the supernatant containing free sialic acids.

b. DMB Derivatization:

-

Prepare a fresh DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in acetic acid.

-

Mix the sample supernatant with the DMB labeling solution.

-

Incubate the mixture in the dark at 50°C for 2-3 hours.[14]

-

Stop the reaction by adding a neutralizing solution or by cooling on ice.

c. HPLC Analysis:

-

Inject the DMB-labeled sample onto a reverse-phase C18 HPLC column.

-

Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile, methanol, and water.[15]

-

Detect the fluorescently labeled sialic acids using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[13]

-

Quantify the amount of Neu5Ac by comparing the peak area to a standard curve of known Neu5Ac concentrations.

Analysis of Brain Gangliosides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed characterization and quantification of different ganglioside species.[16][17]

a. Ganglioside Extraction:

-

Homogenize brain tissue in a mixture of chloroform (B151607) and methanol.

-

Perform a liquid-liquid extraction by adding water to separate the phases. Gangliosides will partition into the upper aqueous phase.[18]

-

Collect the upper aqueous phase.

-

Purify and concentrate the gangliosides using solid-phase extraction (SPE) with a C18 cartridge.[16][17]

-

Elute the gangliosides from the SPE cartridge with methanol.[18]

b. LC-MS/MS Analysis:

-

Inject the purified ganglioside extract onto a liquid chromatography system, often using a hydrophilic interaction liquid chromatography (HILIC) or a C18 column.

-

Separate the different ganglioside species based on their polarity and size.

-

Introduce the separated gangliosides into a tandem mass spectrometer.

-

Perform MS/MS analysis to fragment the ganglioside molecules and obtain structural information based on the fragmentation patterns.

-

Identify and quantify individual ganglioside species by comparing their retention times and mass spectra to known standards.

References

- 1. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 3. Sialic Acid Content of the Brain | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 4. Gangliosides activate Trk receptors by inducing the release of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions between neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. News and Views on Polysialic Acid: From Tumor Progression and Brain Development to Psychiatric Disorders, Neurodegeneration, Myelin Repair and Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The binding of NCAM to FGFR1 induces a specific cellular response mediated by receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the activation of FGFR by NCAM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human brain sialoglycan ligand for CD33, a microglial inhibitory Siglec implicated in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. agilent.com [agilent.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-Neuraminic Acid: A Technical Guide to its Core Function in Cellular Recognition

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-Neuraminic Acid (Neu5Ac), the most prevalent sialic acid in humans, plays a pivotal role in a vast array of biological processes, fundamentally governing the principles of cellular recognition.[1] Positioned at the termini of glycan chains on glycoproteins and glycolipids, Neu5Ac serves as a critical modulator of cell-cell interactions, immune responses, and host-pathogen engagements. This technical guide provides an in-depth exploration of the multifaceted functions of Neu5Ac in cellular recognition, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms underpinning Neu5Ac-mediated interactions, detail established experimental protocols for their investigation, and present quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to provide a clear and concise understanding of the intricate roles of this essential monosaccharide.

Introduction: The Gatekeeper of the Cell Surface

All mammalian cells are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. This compound, a nine-carbon acidic monosaccharide, is typically the terminal sugar of these glycan chains, placing it at the forefront of intercellular communication.[1] Its strategic location and unique physicochemical properties—a negative charge at physiological pH and a hydrophilic nature—endow it with the ability to act as both a shield and a signal.

As a shield , Neu5Ac can mask underlying carbohydrate structures, preventing unwanted cellular interactions and recognition by the immune system. This "self" recognition is crucial for maintaining immune homeostasis. Conversely, as a signal , Neu5Ac serves as a specific ligand for a variety of endogenous and exogenous carbohydrate-binding proteins, known as lectins. These interactions trigger a cascade of cellular events that are central to numerous physiological and pathological processes.

Molecular Mechanisms of Neu5Ac-Mediated Recognition

The function of Neu5Ac in cellular recognition is primarily mediated through its interactions with specific lectins. These interactions are highly dependent on the type of sialic acid, its linkage to the underlying glycan chain, and the overall context of the glycoconjugate.

Endogenous Recognition: Siglecs and Selectins

Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a major family of I-type lectins predominantly expressed on immune cells. They play a crucial role in modulating immune responses. Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains.[2] Upon binding to sialylated ligands, these ITIMs become phosphorylated by Src family kinases, leading to the recruitment of SH2-domain containing phosphatases, primarily SHP-1 and SHP-2.[2][3] These phosphatases dephosphorylate downstream signaling molecules, thereby dampening immune cell activation and preventing excessive inflammation.[2][3] This inhibitory signaling pathway is a key mechanism by which Neu5Ac contributes to immune tolerance.[4]

Selectins are a family of C-type lectins involved in the initial adhesion of leukocytes to the endothelium during inflammation and immune surveillance. E-selectin, P-selectin, and L-selectin all recognize sialylated and fucosylated ligands, such as the sialyl Lewis X (sLex) antigen, which contains a terminal Neu5Ac residue.[5] The binding of selectins to their sialylated ligands on leukocytes mediates the tethering and rolling of these cells along the blood vessel wall, a critical step for their extravasation to sites of inflammation.[6][7]

Exogenous Recognition: Pathogens and Toxins

Many pathogens have evolved to exploit the abundance of Neu5Ac on host cells for attachment and entry. A classic example is the influenza virus , whose hemagglutinin (HA) protein specifically recognizes and binds to sialic acid residues on the surface of respiratory epithelial cells, initiating infection.[8][9][10][11] The preference of different influenza strains for α2,3-linked or α2,6-linked sialic acids is a key determinant of their host specificity.[1][10]

Similarly, various bacterial toxins , such as cholera toxin and subtilase cytotoxin, utilize sialylated gangliosides as receptors to gain entry into host cells.[9][12] The high affinity of these toxins for specific sialic acid linkages underscores the importance of Neu5Ac in microbial pathogenesis.[12]

Neu5Ac in Cancer

Aberrant sialylation is a hallmark of many cancers and is often associated with poor prognosis.[13] Cancer cells frequently upregulate the expression of sialyltransferases, leading to an overabundance of sialylated glycans on their surface.[14][15] This "hypersialylation" contributes to cancer progression through several mechanisms:

-

Immune Evasion: The dense layer of negatively charged Neu5Ac can mask tumor antigens, preventing their recognition by immune cells. Furthermore, the engagement of inhibitory Siglecs on immune cells by tumor-associated sialoglycans can suppress anti-tumor immune responses.[2][13][16]

-

Metastasis: Altered sialylation can modulate cell adhesion properties, promoting the detachment of cancer cells from the primary tumor.[14][17][18] Sialylated ligands on cancer cells can also interact with selectins on endothelial cells, facilitating their extravasation and the formation of distant metastases.[6][7][17]

Regulation of the Complement System

Neu5Ac plays a crucial role in protecting host cells from the complement system, a key component of innate immunity. Factor H, a major fluid-phase regulator of the alternative complement pathway, specifically recognizes sialic acids on host cell surfaces.[19][20][21] This interaction increases the affinity of Factor H for C3b that may be deposited on the cell, leading to its inactivation and preventing the amplification of the complement cascade on "self" surfaces.[19][20][21] Pathogens that lack surface sialic acids are unable to recruit Factor H and are thus targeted for complement-mediated destruction.

Quantitative Data on Neu5Ac-Protein Interactions

The affinity of Neu5Ac-binding proteins for their ligands is a critical determinant of the biological outcome of the interaction. The following tables summarize key quantitative data for various Neu5Ac-protein interactions.

| Lectin | Ligand | Dissociation Constant (Kd) | Technique | Reference |

| Siglec-9 | MTTCNeu5Ac | 9.6 ± 0.8 µM | ITC | [22] |

| Siglec-9 | BTCNeu5Ac | 19.5 ± 1.3 µM | ITC | [22] |

| Siglec-15 | ZnPcNeu5Ac | 29 ± 1 µM | NMR | [11] |

| Influenza HA (H5N1) | α2,3-sialosides | High Affinity | Microarray | [8] |

| Subtilase cytotoxin (SubAB) | α2,3-Neu5Gc | High Affinity (nM range) | - | [12] |

Table 1: Dissociation constants of various lectins with their sialic acid-containing ligands. ITC: Isothermal Titration Calorimetry; NMR: Nuclear Magnetic Resonance.

Experimental Protocols

A variety of experimental techniques are employed to study the function of Neu5Ac in cellular recognition. Below are detailed methodologies for key experiments.

Quantification of Sialic Acid

Method: Mass Spectrometry (LC-MS/MS)

This method allows for the robust, sensitive, and specific quantification of free and total sialic acid in biological samples.[19]

-

Sample Preparation:

-

For total sialic acid, hydrolyze the sample with a mild acid (e.g., 2 M acetic acid) at 80°C for 2 hours to release sialic acids from glycoconjugates.

-

For free sialic acid, precipitate proteins using trichloroacetic acid (TCA) and collect the supernatant.[23]

-

Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to enhance fluorescence and ionization efficiency.[7][14]

-

-

LC-MS/MS Analysis:

-

Separate the DMB-labeled sialic acids using reversed-phase ultra-high-performance liquid chromatography (UHPLC).[7]

-

Detect and quantify the sialic acids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Sialyltransferase Activity Assay

Method: Non-Radioactive Colorimetric Assay

This assay measures the activity of sialyltransferases by detecting the release of CMP, a byproduct of the sialyltransferase reaction.[2]

-

Reaction Setup:

-

Prepare a reaction mixture containing the sialyltransferase enzyme, a suitable acceptor substrate (e.g., asialofetuin), and the donor substrate CMP-Neu5Ac.

-

Include a coupling phosphatase that will specifically hydrolyze the CMP released during the reaction to generate inorganic phosphate (B84403).

-

-

Phosphate Detection:

-

At the end of the reaction, add a malachite green-based reagent that forms a colored complex with the inorganic phosphate.

-

-

Quantification:

-

Measure the absorbance of the colored complex at 620 nm using a microplate reader.

-

The amount of phosphate produced is directly proportional to the sialyltransferase activity.

-

Glycan Microarray Analysis

Method: Printed Glycan Array

Glycan microarrays are powerful tools for profiling the binding specificity of sialic acid-binding proteins.

-

Array Fabrication:

-

Synthesize a library of sialylated glycans with an amine-containing linker at the reducing end.

-

Print the glycans onto an N-hydroxysuccinimide (NHS)-activated glass slide to form covalent amide bonds.[21]

-

-

Binding Assay:

-

Block the array to prevent non-specific binding.

-

Incubate the array with the fluorescently labeled protein of interest (e.g., a recombinant Siglec-Fc fusion protein).

-

Wash the array to remove unbound protein.

-

-

Data Acquisition and Analysis:

-

Scan the array using a fluorescence scanner to detect bound protein.

-

Quantify the fluorescence intensity for each glycan spot to determine the binding specificity.

-

Cell Adhesion Assay

Method: Wound Healing/Scratch Assay

This assay assesses the role of sialic acids in cell migration and adhesion.[24]

-

Cell Culture and Wound Creation:

-

Grow a confluent monolayer of cells in a culture dish.

-

Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

-

Treatment and Incubation:

-

Data Analysis:

-

Quantify the rate of wound closure by measuring the area of the gap at different time points.

-

Compare the migration rates of treated and untreated cells to determine the role of sialic acids in cell adhesion and migration.

-

Surface Plasmon Resonance (SPR)

Method: Protein-Ligand Interaction Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[16][26][27]

-

Ligand Immobilization:

-

Immobilize one of the binding partners (the ligand, e.g., a sialylated glycoprotein) onto the surface of a sensor chip.

-

-

Analyte Injection:

-

Inject a solution containing the other binding partner (the analyte, e.g., a recombinant lectin) over the sensor surface.

-

-

Detection and Measurement:

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.

-

This provides real-time data on the association and dissociation of the complex.

-

-

Data Analysis:

-

Fit the sensorgram data to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the function of this compound.

Caption: Inhibitory signaling pathway of Siglecs upon binding to Neu5Ac-containing ligands.

Caption: Regulation of the alternative complement pathway by Neu5Ac on host cell surfaces.

Caption: Experimental workflow for the quantification of Neu5Ac using LC-MS/MS.

Caption: Workflow for a wound healing assay to study the role of Neu5Ac in cell adhesion.

Conclusion

This compound is a molecule of profound importance in cellular biology, acting as a master regulator of cellular recognition. Its functions are diverse, ranging from maintaining immune tolerance and regulating inflammation to being exploited by pathogens and contributing to the progression of cancer. A thorough understanding of the molecular mechanisms underlying Neu5Ac-mediated recognition is therefore essential for the development of novel therapeutic strategies targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the current knowledge in the field, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. The continued exploration of the sialome and its intricate interactions will undoubtedly unveil new avenues for therapeutic intervention and a deeper understanding of the complex language of the cell surface.

References

- 1. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Regulation of B Cell Functions by the Sialic Acid-Binding Receptors Siglec-G and CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [frontiersin.org]

- 7. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycans on influenza hemagglutinin affect receptor binding and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

- 10. Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 14. Frontiers | Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Complementing the Sugar Code: Role of GAGs and Sialic Acid in Complement Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discrimination between activators and nonactivators of the alternative pathway of complement: regulation via a sialic acid/polyanion binding site on factor H - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 27. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Acetyl-Neuraminic Acid in Shaping Immune System Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-Neuraminic Acid (Neu5Ac), the most prevalent sialic acid in humans, plays a critical and multifaceted role in the modulation of the immune system.[1] Situated at the termini of glycan chains on cell surfaces, Neu5Ac acts as a crucial molecular signal that influences a wide array of immune processes, from preventing autoimmunity to shaping the response to pathogens and cancer.[2][3] This technical guide provides an in-depth exploration of the mechanisms by which Neu5Ac modulates immune cell function, with a focus on its interactions with Sialic acid-binding immunoglobulin-like lectins (Siglecs). We will delve into the quantitative effects of Neu5Ac on various immune cells, provide detailed experimental protocols for assessing these effects, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the immunomodulatory properties of Neu5Ac for therapeutic benefit.

Introduction: The "Self" Signal of the Immune System

The immune system is tasked with the remarkable challenge of distinguishing "self" from "non-self" to protect the host from pathogens while avoiding autoimmune reactions. Cell surface glycans, and particularly their terminal sialic acid residues, are key players in this recognition process. This compound (Neu5Ac) is the most common sialic acid in humans and is abundantly expressed on the surface of all vertebrate cells.[1] This dense presentation of Neu5Ac creates a molecular signature of "self," which is recognized by a family of inhibitory receptors on immune cells called Siglecs.[2] The engagement of Siglecs by Neu5Ac-containing glycans initiates intracellular signaling cascades that dampen immune cell activation, thereby maintaining immune homeostasis and preventing inappropriate inflammatory responses.[4]

The Neu5Ac-Siglec Axis: A Key Regulator of Immune Cell Function

The interaction between Neu5Ac and Siglecs is a central mechanism of immune modulation. Siglecs are a family of I-type lectins expressed on the surface of various immune cells, including macrophages, T cells, B cells, and dendritic cells. Most Siglecs contain an intracellular immunoreceptor tyrosine-based inhibitory motif (ITIM) or an ITIM-like domain.[5]

Inhibitory Signaling through SHP-1 and SHP-2

Upon binding to Neu5Ac on opposing cell surfaces (in trans) or on the same cell surface (in cis), inhibitory Siglecs become phosphorylated on their ITIM tyrosine residues by Src family kinases.[6] This phosphorylation event creates a docking site for the recruitment of SH2 domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.[4][6] These phosphatases then dephosphorylate key downstream signaling molecules involved in activating pathways, effectively raising the threshold for immune cell activation.[4] This inhibitory signaling pathway is crucial for preventing excessive immune responses to self-antigens and maintaining tolerance.

Immunomodulatory Effects of Neu5Ac on Specific Immune Cells

The expression of various Siglecs on different immune cell types leads to a diverse range of Neu5Ac-mediated regulatory effects.

Macrophages

Macrophages are key players in both innate and adaptive immunity, responsible for phagocytosis, antigen presentation, and cytokine production. Neu5Ac on the surface of host cells engages inhibitory Siglecs on macrophages, such as Siglec-1 and Siglec-5, to prevent their phagocytosis.[4] Conversely, the absence or masking of Neu5Ac on apoptotic cells or pathogens can facilitate their clearance by macrophages.

Quantitative Data on Neu5Ac Modulation of Macrophage Function

| Parameter | Condition | Result | Reference |

| Phagocytosis | Etoposide-treated P388 cells (apoptotic) | Significant increase in phagocytosis by PMA-treated THP-1 macrophages after 24h of etoposide (B1684455) treatment. | [7] |

| Cytokine Production (mRNA) | Phagocytosis of apoptotic cells | Upregulation of pro-inflammatory cytokines IL-1α, IL-8, and MIF in PMA-treated THP-1 cells. | [7] |

| Cytokine Production (Protein) | Phagocytosis of apoptotic cells | Increased production of IL-8 and MIF by PMA-treated THP-1 cells. | [7] |

| Sialic Acid Levels | LPS (1 µg/mL) stimulation of THP-1 macrophages | Significant reduction in total sialic acid levels. | [8] |

| Sialidase Activity | LPS (1 µg/mL) stimulation of THP-1 macrophages | Significant increase in total sialidase activity. | [8] |

Experimental Protocol: In Vitro Macrophage Phagocytosis Assay

This protocol is adapted from established methods for assessing macrophage phagocytosis of apoptotic cells.[2][9]

-

Macrophage Preparation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induce differentiation into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Replace the medium with fresh complete RPMI-1640 and culture for another 24 hours before the assay.

-

-

Target Cell Preparation (Apoptotic Cells):

-

Culture a target cell line (e.g., P388) in appropriate medium.

-

Induce apoptosis by treating with a suitable agent (e.g., 50 µM etoposide) for a predetermined time (e.g., 24 hours).

-

Label the target cells with a fluorescent dye (e.g., CFSE or pHrodo) according to the manufacturer's instructions.

-

-

Co-culture and Phagocytosis:

-

Wash the differentiated THP-1 macrophages with PBS.

-

Add the fluorescently labeled apoptotic target cells to the macrophages at a specific effector-to-target ratio (e.g., 1:5).

-

Co-culture for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Gently wash the co-culture to remove non-phagocytosed target cells.

-

Detach the macrophages using a non-enzymatic cell dissociation solution.

-

Analyze the percentage of fluorescent macrophages by flow cytometry.

-

T Lymphocytes

T cell activation is a critical event in the adaptive immune response. Neu5Ac and its associated Siglecs, such as Siglec-E in mice, play a role in modulating T cell activation and proliferation.[3] Changes in the sialylation status of T cells occur upon activation, with a shift from N-glycolylneuraminic acid (Neu5Gc) to Neu5Ac, which can alter their interactions with other immune cells.[3]

Quantitative Data on Neu5Ac Modulation of T Cell Function

| Parameter | Condition | Result | Reference |

| T Cell Proliferation | T cells from Cmah-/- mice (Neu5Gc deficient) | Enhanced proliferative response compared to wild-type. | [3] |

| Activation Marker (CD69) | Activated Cmah-/- T cells | Higher expression compared to wild-type. | [3] |

| Siglec Ligand Expression | Activated T cells | Increased expression of sialoadhesin and Siglec-F ligands; decreased expression of CD22 ligands. | [3] |

Experimental Protocol: T Cell Activation and Proliferation Assay

This protocol is based on standard methods for T cell activation using anti-CD3 and anti-CD28 antibodies.[10][11]

-

T Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify T cells from PBMCs using a pan-T cell isolation kit (negative selection).

-

-

Plate Coating:

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone UCHT1) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

-

T Cell Culture and Stimulation:

-

Resuspend the isolated T cells in complete RPMI-1640 medium.

-

Add soluble anti-human CD28 antibody (clone CD28.2) to the cell suspension at a final concentration of 1-2 µg/mL.

-

Seed the T cells into the anti-CD3 coated plate at a density of 1 x 10^5 cells/well.

-

For proliferation analysis, label the T cells with a proliferation tracking dye (e.g., CFSE) prior to stimulation.

-

-

Analysis:

-

Activation Markers: After 24-48 hours of stimulation, harvest the T cells and stain for activation markers such as CD69 and CD25 for flow cytometry analysis.

-

Proliferation: After 3-5 days, harvest the T cells and analyze the dilution of the proliferation tracking dye by flow cytometry.

-

B Lymphocytes

B cell activation and antibody production are tightly regulated processes. CD22 (Siglec-2) is a key inhibitory receptor on B cells that recognizes α2,6-linked Neu5Ac.[12] The engagement of CD22 by Neu5Ac-containing ligands on the same or other cells raises the threshold for B cell receptor (BCR) signaling, thus preventing spurious B cell activation.

Quantitative Data on Neu5Ac Modulation of B Cell Function

| Parameter | Condition | Result | Reference |

| BCR Signaling (Calcium Flux) | B cells from SiaeΔ2/Δ2 mice (increased 9-O-acetylation of Neu5Ac) | Accelerated and enhanced calcium flux upon BCR cross-linking. | [13] |

| CD22 Tyrosine Phosphorylation | B cells from SiaeΔ2/Δ2 mice | Reduced phosphorylation of CD22 after BCR signaling. | [13] |

| Activation Marker (GL7) | Germinal center B cells | Upregulation of GL7 epitope (α2,6-linked Neu5Ac) due to repression of CMP-Neu5Ac hydroxylase. | [12] |

| IL-6 Production | Primary human B cells stimulated with CpG and anti-IgM | IL-6 levels ranged from 1-2.5 ng/mL across different donors. | [14] |

| Activation Markers (CD69, CD86) | Primary human B cells stimulated with anti-IgM or CpG + anti-IgM | Increased Median Fluorescent Intensity (MFI) for both markers. | [14] |

Experimental Protocol: B Cell Activation Assay

This protocol is based on methods for stimulating primary human B cells.[14][15]

-

B Cell Isolation:

-

Isolate PBMCs from whole blood.

-

Purify B cells from PBMCs using a human B cell isolation kit (negative selection).

-

-

B Cell Culture and Stimulation:

-

Culture the isolated B cells in complete RPMI-1640 medium.

-

Stimulate the B cells with a combination of:

-

CpG ODN 2006 (1 µM)

-

F(ab')2 fragment goat anti-human IgM (5 µg/mL)

-

-

Culture for 24-48 hours for activation marker analysis or longer for cytokine analysis.

-

-

Analysis:

-

Activation Markers: After 24 hours, harvest the B cells and stain for activation markers such as CD69 and CD86 for flow cytometry analysis.

-

Cytokine Production: After 48 hours, collect the culture supernatant and measure the concentration of cytokines like IL-6 by ELISA.

-

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. The sialylation status of DCs can influence their maturation and ability to activate T cells. Desialylation of DCs has been shown to enhance their maturation and pro-inflammatory cytokine production upon TLR stimulation.

Quantitative Data on Neu5Ac Modulation of Dendritic Cell Function

| Parameter | Condition | Result | Reference |

| Maturation Markers (CD80, CD83, CD86) | Immature DCs stimulated with LPS + IFN-γ | Significant upregulation of all markers after 24 hours. | [16] |

| IL-12p70 Production | Mature DCs (mDCs) vs. Immature DCs (iDCs) | mDCs produced significantly more IL-12p70. | [17] |

| IL-10 Production | mDCs vs. iDCs | No significant difference in IL-10 production. | [17] |

| Cytokine Production (with sialic acid blockade) | moDCs treated with Ac53FaxNeu5Ac + TLR ligands | 4-5 fold higher IL-6 and 2-3 fold higher IL-10 production compared to control. | [18] |

Experimental Protocol: Dendritic Cell Maturation Assay

This protocol outlines the generation and maturation of monocyte-derived dendritic cells (moDCs).[17]

-

moDC Generation:

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the monocytes for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to generate immature DCs (iDCs).

-

-

DC Maturation:

-

Harvest the iDCs and resuspend in fresh medium.

-

Induce maturation by stimulating with a cocktail of maturation agents, for example:

-

LPS (100 ng/mL)

-

IFN-γ (1000 U/mL)

-

-

Culture for 24-48 hours.

-

-

Analysis:

-

Harvest the mature DCs (mDCs) and stain for maturation markers such as CD80, CD83, and CD86 for flow cytometry analysis.

-

Collect the culture supernatant to measure cytokine production (e.g., IL-12p70) by ELISA.

-

Neu5Ac in Disease and Therapeutic Implications

The profound influence of Neu5Ac on immune regulation makes it a critical molecule in the context of various diseases and a promising target for therapeutic intervention.

-

Cancer: Tumor cells often exhibit aberrant sialylation, with increased expression of sialic acids that can engage inhibitory Siglecs on immune cells like NK cells and T cells, leading to immune evasion.[2] Strategies aimed at blocking these interactions are being explored as a means to enhance anti-tumor immunity.

-

Autoimmunity: Dysregulation of the Neu5Ac-Siglec axis can contribute to the breakdown of self-tolerance and the development of autoimmune diseases.[2] Modulating sialylation or Siglec signaling could offer novel therapeutic approaches for these conditions.

-

Infectious Diseases: Many pathogens have evolved to mimic host sialic acid structures to evade immune detection or to use host sialic acids as receptors for entry into cells.[4]

Conclusion

This compound is far more than a simple terminal sugar; it is a key regulator of immune responses, acting as a molecular switch that can either dampen or permit immune cell activation. The intricate interplay between Neu5Ac and Siglec receptors on various immune cells maintains a delicate balance between immune tolerance and effective defense against pathogens and malignancies. A thorough understanding of the quantitative effects and the underlying signaling pathways of Neu5Ac-mediated immunomodulation is paramount for the development of novel therapeutics that can precisely manipulate the immune system for the treatment of a wide range of diseases. This technical guide provides a foundational resource for researchers and drug developers to further explore and exploit the therapeutic potential of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Evaluation of Activation-dependent Alterations in the Sialoglycan Composition of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - Indian Journal of Medical Research [ijmr.org.in]

- 5. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. B cell antigen receptor signal strength and peripheral B cell development are regulated by a 9-O-acetyl sialic acid esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The De Novo Biosynthesis of N-Acetyl-Neuraminic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-Neuraminic Acid (Neu5Ac), the most common sialic acid in mammals, is a critical carbohydrate moiety found at the termini of glycan chains on glycoproteins and glycolipids. Its strategic location on the cell surface and on secreted molecules implicates it in a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. The aberrant sialylation of glycans is a hallmark of several pathological conditions, most notably cancer, making the enzymes of the Neu5Ac biosynthetic pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core de novo biosynthesis pathway of Neu5Ac in mammalian cells, with a focus on its key enzymes, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway of this compound